molecular formula C22H20BrNO2 B4961811 N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide

N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide

Cat. No. B4961811
M. Wt: 410.3 g/mol
InChI Key: VVZYOUXBTLHUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide, also known as BDP-12, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP-12 is a selective estrogen receptor modulator (SERM) that has been shown to have anticancer properties.

Mechanism of Action

N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide acts as a SERM by selectively binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERβ than for ERα, which may contribute to its anticancer properties. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to induce apoptosis in breast cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of aromatase, an enzyme that converts androgens to estrogens. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in lab experiments is its selectivity for ERβ, which may make it a safer alternative to other SERMs that have been associated with an increased risk of breast cancer. However, one limitation of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide is its relatively low potency compared to other SERMs, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide. One area of interest is the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is the development of more potent analogs of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide that may be more effective in cancer treatment. Additionally, further research is needed to determine the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in the treatment of other diseases, such as osteoporosis.

Synthesis Methods

The synthesis of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide involves the reaction of 2-biphenylcarboxylic acid with 4-bromo-2,5-dimethylphenol in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminoacetophenone in the presence of sodium hydride and dimethylformamide to yield N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide.

Scientific Research Applications

N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has also been shown to inhibit the growth of ovarian cancer cells and reduce the size of tumors in animal models. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been studied for its potential use in the treatment of osteoporosis.

properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-15-13-21(16(2)12-19(15)23)26-14-22(25)24-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZYOUXBTLHUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide

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